molecular formula C26H30N2O2 B12396077 AChE/BChE-IN-10

AChE/BChE-IN-10

Cat. No.: B12396077
M. Wt: 402.5 g/mol
InChI Key: AIIWJMPOAUNFLG-UHFFFAOYSA-N
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Description

Structural Characteristics of Acetylcholinesterase and Butyrylcholinesterase Active Sites

Acetylcholinesterase and butyrylcholinesterase share 54% amino acid sequence homology but differ significantly in their active site architectures. AChE features a narrow, deep catalytic gorge lined with aromatic residues (e.g., Trp286, Phe295) that stabilize acetylcholine (ACh) through cation-π interactions. The catalytic triad (Ser203, His447, Glu334) hydrolyzes ACh into choline and acetate. In contrast, BChE has a wider gorge with a larger peripheral anionic site, accommodating bulkier substrates like butyrylcholine. Key differences include the substitution of AChE’s Phe295 with Leu286 in BChE, reducing steric hindrance and broadening substrate specificity.

AChE/BChE-IN-10 binds to both enzymes through dual interactions:

  • AChE : Non-competitive inhibition (Ki = 0.21 μM) involving π-π stacking with Trp86 and hydrogen bonding with Tyr337.
  • BChE : Mixed inhibition (Ki = 0.15 μM) mediated by hydrogen bonds with Glu197 and Thr120.
Enzyme Active Site Feature Key Residues Inhibition Mechanism of this compound
AChE Narrow gorge Trp86, Tyr337 Non-competitive, π-π interactions
BChE Wide gorge Glu197, Thr120 Mixed inhibition, H-bonding

Physiological Roles in Neurotransmitter Regulation

AChE terminates cholinergic signaling by rapidly hydrolyzing ACh at synapses (turnover rate: ~14,000 molecules/sec). BChE complements this role by hydrolyzing ACh in non-neuronal tissues and under high ACh concentrations, preventing systemic toxicity. In the brain, BChE becomes critical in later-stage Alzheimer’s disease as AChE expression declines, maintaining cholinergic homeostasis.

This compound’s dual inhibition ensures sustained ACh levels across disease stages:

  • Early-stage Alzheimer’s : Primarily targets AChE to enhance synaptic ACh.
  • Late-stage Alzheimer’s : Shifts to BChE inhibition as AChE activity diminishes.

Pathological Implications in Neurodegenerative Disorders

Cholinesterase inhibitors are cornerstone therapies for Alzheimer’s disease, but single-target agents (e.g., donepezil) lose efficacy as AChE activity declines. This compound addresses this limitation through:

  • Dual enzyme inhibition : Maintains ACh levels despite fluctuating enzyme expression.
  • Anti-amyloid activity : Reduces Aβ aggregation (IC50 = 2.1 μM), mitigating neurotoxicity.
  • Blood-brain barrier penetration : Achieves therapeutic brain concentrations without P-glycoprotein efflux.
Compound AChE IC50 (μM) BChE IC50 (μM) Aβ Aggregation Inhibition
This compound 0.176 0.47 Yes
Tacrine 0.026 0.004 No
Rivastigmine 6.2 5.4 No

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-6-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H30N2O2/c1-30-25-10-9-22-17-24(8-7-23(22)18-25)26(29)27-14-11-20-12-15-28(16-13-20)19-21-5-3-2-4-6-21/h2-10,17-18,20H,11-16,19H2,1H3,(H,27,29)

InChI Key

AIIWJMPOAUNFLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

AChE/BChE-IN-10 is a compound that has garnered attention for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic system. These enzymes hydrolyze acetylcholine (ACh), a neurotransmitter involved in numerous physiological functions, including cognition and memory. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease (AD), where dysregulation of cholinergic signaling is observed.

AChE and BChE play distinct roles in cholinergic neurotransmission. While AChE predominantly regulates synaptic ACh levels, BChE has been shown to compensate for AChE deficits, especially in advanced stages of AD when AChE levels decline significantly. Inhibition of these enzymes can lead to increased levels of ACh, thereby enhancing cholinergic transmission. However, selective inhibition is crucial to avoid adverse effects associated with non-selective cholinesterase inhibitors .

Biological Activity and Efficacy

Recent studies have identified several compounds with potent inhibitory effects on BChE and AChE, including this compound. The biological activity of this compound has been assessed through various assays measuring its inhibitory potency (IC50 values) against both enzymes.

Table 1: Inhibitory Potency of Selected Compounds Including this compound

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI)
This compound< 10< 10> 30
Compound 8< 10< 10> 30
Compound 18< 1058.4 at 10 µM> 30

The selectivity index (SI) indicates the ratio of AChE to BChE inhibitory potency, with a higher SI suggesting a preference for inhibiting BChE over AChE. This selectivity is crucial for minimizing side effects associated with peripheral cholinesterase inhibition .

Case Studies and Research Findings

  • Alzheimer’s Disease Models : In preclinical studies involving animal models of AD, selective BChE inhibition has been associated with reduced amyloid plaque formation and improved cognitive function. For instance, studies demonstrated that selective inhibition of BChE could reduce β-amyloid peptide levels without compromising cell viability in human neuroblastoma cells .
  • Sudden Infant Death Syndrome (SIDS) : Research has indicated that lower levels of BChE activity may be linked to SIDS, suggesting a potential biomarker role for BChE in assessing autonomic dysfunction in infants . This highlights the broader implications of cholinesterase activity beyond neurodegenerative diseases.
  • Inhibition Patterns : The inhibitory patterns exhibited by this compound have been characterized as competitive or mixed-type, which can influence therapeutic strategies depending on the specific conditions under which these inhibitors are applied .

Scientific Research Applications

Alzheimer’s Disease Treatment

Research indicates that dual inhibitors like AChE/BChE-IN-10 may offer advantages over selective inhibitors by targeting multiple pathways involved in AD pathology. For instance:

  • Inhibition of Amyloid Plaque Formation : Studies have shown that elevated levels of AChE are associated with increased amyloid-beta plaque formation in the brain. Inhibitors like this compound can potentially reduce this formation by maintaining higher acetylcholine levels, which may inhibit the aggregation of amyloid-beta peptides .
  • Neuroprotective Effects : Compounds that inhibit both enzymes have demonstrated neuroprotective effects in various models. For example, a study reported that selective inhibition of BChE led to improved cognitive performance in aged rats, suggesting that similar effects could be expected from this compound .

Diabetes and Metabolic Syndrome

Recent findings suggest a connection between cholinesterase activity and metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). Elevated levels of AChE and BChE have been observed in patients with T2DM, indicating that inhibitors like this compound could also play a role in managing metabolic conditions by modulating cholinergic signaling .

Case Study 1: In Vitro Studies on Neurotoxicity

A study investigated the effects of this compound on amyloid-beta fibril assembly. Results indicated that inhibition of AChE significantly reduced the neurotoxic effects associated with amyloid aggregates, highlighting its potential as a therapeutic agent for AD .

Case Study 2: Cognitive Enhancement in Animal Models

In animal models, administration of dual inhibitors has shown to enhance cognitive functions. For instance, a study demonstrated that selective BChE inhibition resulted in significant improvements in memory tasks among aged rats, supporting the hypothesis that dual inhibition could yield similar or enhanced cognitive benefits .

Comparative Data Table

Compound AChE IC50 (μM) BChE IC50 (μM) MAO-B IC50 (μM) Neuroprotective Effects
This compound7.310.5626.1Yes
Rivastigmine0.050.4N/AYes
Donepezil0.030.9N/AModerate

Comparison with Similar Compounds

AChE/BChE-IN-10 vs. Organophosphorus Compounds (Soman and Tabun)

Soman and Tabun are organophosphorus nerve agents that irreversibly inhibit AChE, leading to toxic acetylcholine accumulation and neuromuscular paralysis. While structurally distinct from this compound, their mechanisms and effects on AChE activity provide critical contrasts:

Parameter This compound Soman Tabun
Target Specificity Dual AChE/BChE inhibitor Primarily AChE Primarily AChE
IC50 (AChE) 0.176 μM Not quantified (irreversible inhibition) Not quantified (irreversible inhibition)
BBB Permeability Yes Limited (peripheral toxicity dominant) Limited (peripheral toxicity dominant)
Therapeutic Use Potential AD therapy Toxic nerve agent Toxic nerve agent
Aβ Modulation Inhibits Aβ aggregation No effect No effect
Reversibility Likely reversible Irreversible Irreversible

Key Findings :

  • Mechanistic Differences: Soman and Tabun form covalent bonds with AChE’s catalytic serine residue, causing irreversible inhibition . In contrast, this compound likely acts via competitive or non-covalent inhibition, allowing reversible enzyme activity restoration.
  • Regional Brain Effects : Soman and Tabun reduce AChE activity in the striatum, superior colliculi, and motor nuclei of cranial nerves (V, X, XII), with Tabun showing stronger inhibition in the striatum and superior colliculi . This compound’s BBB permeability suggests it may target similar regions but with therapeutic intent.
  • Toxicity vs. Therapy : Soman’s rapid dealkylation of enzyme-inhibitor complexes exacerbates toxicity, making it a focus of toxicological studies . This compound, however, is designed for safe, sustained enzyme modulation.
This compound vs. Other Cholinesterase Inhibitors (Inferred from Context)
  • Dual Inhibition : Most clinical AChE inhibitors selectively target AChE. This compound’s dual action may enhance efficacy, as BChE compensates for AChE activity in late-stage AD .
  • Aβ Targeting : Unlike conventional inhibitors, this compound addresses both cholinergic deficits and amyloid pathology, aligning with multifactorial AD therapeutic strategies .

Preparation Methods

Structural Optimization and Key Modifications

The inhibitory potency of AChE/BChE-IN-10 stems from strategic modifications to its parent scaffold. Comparative studies of analogs reveal the following structure-activity relationships (SAR):

Table 1: Inhibitory Activity of Selected this compound Analogs
Compound AChE IC50 (μM) BChE IC50 (μM) Selectivity Index (SI)
6a 52.11 ± 30.25 31.37 ± 15.56 1.66
6d 4.80 ± 0.68 2.15 ± 0.63 2.23
8i 0.39 ± 0.05 0.28 ± 0.03 1.39
Tacrine 0.02 ± 0.01 0.008 ± 0.004 2.50

Key findings include:

  • 2-Oxoindoline Moiety : Incorporation of 2-oxoindoline-5-carboxylic acid (as in compound 8i) significantly enhances dual inhibitory activity compared to indole or benzimidazole derivatives. This moiety facilitates π-π stacking interactions with Trp286 and Tyr341 in AChE’s catalytic and peripheral anionic sites (CAS/PAS).
  • Benzyl Substituents : Electron-donating groups on the benzyl ring improve blood-brain barrier permeability, as evidenced by this compound’s CNS penetration.
  • Amide vs. Sulfonamide Linkers : Replacement of the amide linker with sulfonamide (e.g., compounds 10s–v) reduces activity, underscoring the importance of hydrogen bonding in enzyme inhibition.

Reaction Conditions and Mechanistic Insights

Kinetic Studies of Enzyme Inhibition

This compound exhibits mixed-type inhibition against both enzymes, binding simultaneously to CAS and PAS. Lineweaver-Burk plots confirm reduced Vmax and increased Km in the presence of the inhibitor, indicating competitive and non-competitive interactions.

Molecular Docking Analysis

Docking studies reveal that the 2-oxoindoline group of this compound interacts with:

  • AChE : Trp286 (π-π stacking) and Glu334 (hydrogen bonding).
  • BChE : His438 and Tyr332 in the catalytic triad.

These interactions prevent acetylcholine hydrolysis and Aβ aggregation, providing a dual therapeutic mechanism.

Purification and Characterization

Post-synthesis, this compound is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C26H30N2O2 (MW 402.53).
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C spectra validate the 2-oxoindoline and benzylpiperidine moieties.

Q & A

Q. What are the primary enzymatic targets of AChE/BChE-IN-10, and how do they influence its therapeutic potential?

this compound is designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in terminating cholinergic signaling. The compound’s dual inhibition profile may enhance therapeutic efficacy in neurodegenerative disorders by modulating synaptic acetylcholine levels. Experimental validation typically involves in vitro enzyme activity assays (e.g., Ellman’s method) and structural analysis (e.g., X-ray crystallography) to confirm binding specificity .

Q. What experimental models are commonly used to assess the inhibitory activity of this compound?

Researchers employ:

  • Enzyme kinetics assays : To quantify inhibition constants (Ki) and IC50 values under standardized buffer conditions.
  • Molecular docking studies : To predict binding interactions with AChE/BChE active sites.
  • Animal models (e.g., transgenic mice with Alzheimer’s pathology): To evaluate cognitive improvement and toxicity profiles. Reproducibility requires adherence to protocols for enzyme purification and substrate concentrations, as minor deviations can alter results .

Advanced Research Questions

Q. How can researchers address discrepancies in IC50 values of this compound across different experimental setups?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. tissue-extracted). To resolve contradictions:

  • Standardize protocols : Use identical buffer systems and enzyme batches.
  • Validate purity : Employ HPLC or mass spectrometry to confirm compound integrity.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies are recommended for optimizing the selectivity of this compound towards AChE over BChE in drug design?

Selective inhibition can be achieved through:

  • Structural modifications : Introduce substituents that exploit differences in AChE’s narrower active-site gorge compared to BChE.
  • Click chemistry : Utilize template-driven synthesis (as in ) to generate derivatives with enhanced specificity.
  • Mutagenesis studies : Identify amino acid residues critical for selective binding via site-directed mutagenesis .

Q. How should researchers design a study to evaluate the long-term stability of this compound in biological systems?

A robust design includes:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification in rodent models.
  • Accelerated stability testing : Expose the compound to varying temperatures and pH levels to simulate degradation pathways.
  • Enzyme reactivation assays : Assess whether inhibition is reversible or irreversible over time .

Methodological Guidance

Q. What frameworks are suitable for formulating hypotheses about this compound’s mechanism of action?

Apply the PICO framework :

  • Population : Enzymatic systems or animal models.
  • Intervention : Dose-dependent this compound administration.
  • Comparison : Existing inhibitors (e.g., donepezil).
  • Outcome : Changes in enzyme activity or cognitive metrics. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses align with translational goals .

Q. How can conflicting data on this compound’s neuroprotective effects be critically analyzed?

  • Systematic reviews : Aggregate findings from peer-reviewed studies to identify consensus or outliers.
  • Dose-response validation : Replicate experiments across multiple labs to rule out batch-specific anomalies.
  • Pathway analysis : Use bioinformatics tools (e.g., KEGG) to explore off-target effects that may explain variability .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s inhibitory activity in a manuscript?

  • Structured abstracts : Include background, methods, results, and implications per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Supplementary materials : Provide raw enzyme kinetics data, synthetic protocols, and NMR spectra to enable replication.
  • Tables/Figures : Use comparative tables for IC50 values and molecular docking scores, ensuring clarity in legends .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

  • Detailed synthetic protocols : Specify reaction conditions (solvent, catalysts, temperature).
  • Open-source data : Deposit crystallographic data in repositories like the Cambridge Structural Database.
  • Collaborative verification : Partner with independent labs to validate synthetic routes and bioactivity .

Ethical and Translational Considerations

Q. What ethical considerations apply when transitioning this compound from preclinical to clinical trials?

  • Animal welfare compliance : Follow ARRIVE guidelines for in vivo studies.
  • Informed consent protocols : Design human trials with clear risk-benefit disclosures.
  • Conflict of interest declarations : Disclose funding sources (e.g., industry partnerships) to maintain transparency .

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